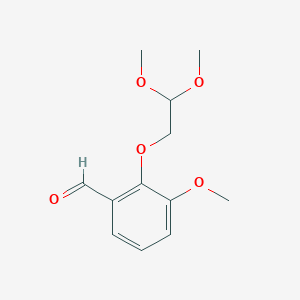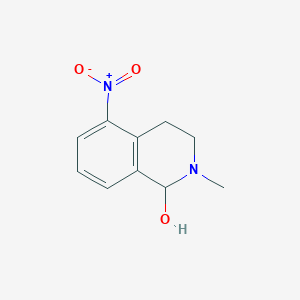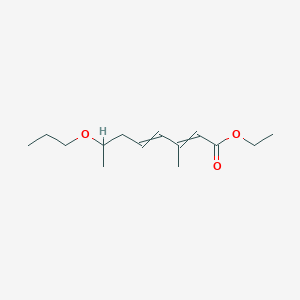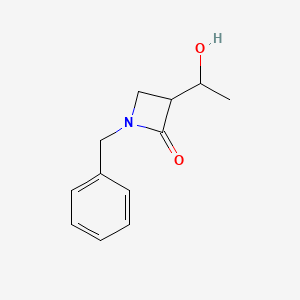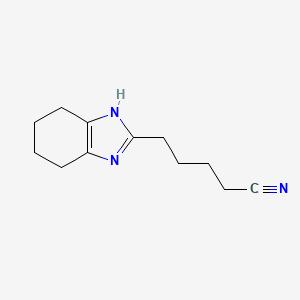
1,1-Dichloro-7-ethoxyhept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-7-ethoxyhept-1-ene: is an organic compound characterized by the presence of a double bond, two chlorine atoms, and an ethoxy group attached to a heptene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-7-ethoxyhept-1-ene can be synthesized through a multi-step process involving the chlorination of heptene followed by the introduction of an ethoxy group. The reaction typically involves the use of reagents such as chlorine gas and ethanol under controlled conditions to ensure selective chlorination and ethoxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and distillation units to purify the final product. The process is optimized to maximize yield and minimize by-products, ensuring the compound meets the required purity standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dichloro-7-ethoxyhept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated alkanes.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,1-Dichloro-7-ethoxyhept-1-ene is used as an intermediate in organic synthesis, aiding in the preparation of more complex molecules.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into the medicinal applications of this compound derivatives could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound may be utilized in the production of specialty chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism by which 1,1-Dichloro-7-ethoxyhept-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and ethoxy group play crucial roles in its reactivity and binding affinity. Pathways involved may include oxidative stress induction, enzyme inhibition, or receptor modulation, depending on the specific application and derivative.
Comparación Con Compuestos Similares
1,1-Dichloroheptane: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
7-Ethoxyhept-1-ene: Lacks the chlorine atoms, affecting its reactivity in oxidation and reduction reactions.
1,1-Dichloro-7-methoxyhept-1-ene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness: 1,1-Dichloro-7-ethoxyhept-1-ene’s combination of chlorine atoms and an ethoxy group provides a unique reactivity profile, making it valuable for specific synthetic and industrial applications.
Propiedades
Número CAS |
88470-15-9 |
|---|---|
Fórmula molecular |
C9H16Cl2O |
Peso molecular |
211.13 g/mol |
Nombre IUPAC |
1,1-dichloro-7-ethoxyhept-1-ene |
InChI |
InChI=1S/C9H16Cl2O/c1-2-12-8-6-4-3-5-7-9(10)11/h7H,2-6,8H2,1H3 |
Clave InChI |
LEMPSRPAIGOWGQ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCCCC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
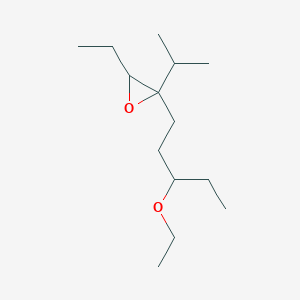
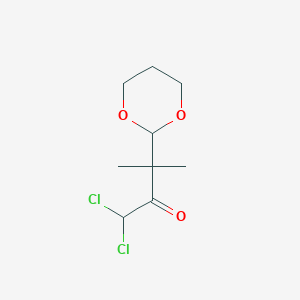
![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)

